![molecular formula C7H5F3N2O4 B1485141 2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 2091525-86-7](/img/structure/B1485141.png)
2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Overview
Description
2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H5F3N2O4 and its molecular weight is 238.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Molecular Conformation
The compound 2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and its analogs exhibit intriguing structural properties. For instance, the dihydropyrimidine ring is known to adopt specific conformations, such as a screw-boat conformation, indicating a complex molecular geometry. This unique structure is stabilized by intermolecular hydrogen bonds, which are critical for the compound's stability and interactions with other molecules (Mohideen, 2008).
Synthesis and Derivatives
The compound's derivatives have been synthesized through various chemical reactions. For example, the reaction of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones with trimethylsilyl cyanide results in 1,4-conjugate hydrocyanation adducts, leading to the creation of new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. These compounds exhibit unique molecular interactions, such as orthogonal intramolecular C–F···C=O interactions, which may stabilize certain molecular conformations (Sukach, 2015).
Complex Formation and Fluorescence Properties
This compound also forms complexes with metals, leading to materials with distinct topologies and properties. For example, lead(II) complexes of this compound show varying topologies and fluorescent properties, indicating potential applications in materials science and sensor technology (Chen, 2011).
Supramolecular Associations
The compound is involved in forming supramolecular associations, such as in proton-transfer adducts containing benzamidinium cations. These associations result from charge-assisted hydrogen bonds, indicating the compound's role in the formation of complex molecular structures (Portalone, 2010).
properties
IUPAC Name |
2,4-dioxo-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O4/c8-7(9,10)2-12-4(13)3(5(14)15)1-11-6(12)16/h1H,2H2,(H,11,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUFJTZMNSDYPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C(=O)N1)CC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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